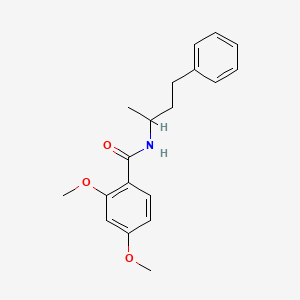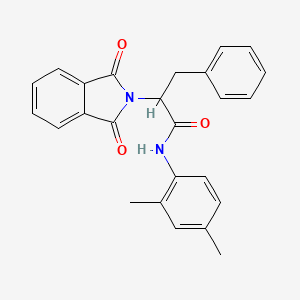
N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has been widely used as a recreational drug. Although it has been illegal in many countries due to its potential for abuse, MDMA has also been studied for its therapeutic potential in treating various psychiatric disorders.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride works by increasing the release of neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This leads to increased feelings of empathy, sociability, and euphoria. This compound also has a unique mechanism of action in that it temporarily reduces activity in the amygdala, a part of the brain involved in fear and anxiety responses.
Biochemical and Physiological Effects:
This compound has a number of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Long-term use of this compound has been associated with neurotoxicity, including damage to serotonin-producing neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been used as a tool in neuroscience research to study the role of serotonin in the brain. It has also been used in animal models to study the effects of stress on behavior and brain function. However, due to its potential for abuse and neurotoxicity, the use of this compound in research is subject to strict regulations and ethical considerations.
Direcciones Futuras
Future research on N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride may focus on optimizing its therapeutic potential in treating psychiatric disorders, as well as understanding the long-term effects of this compound use on brain function and behavior. Additionally, there is a need for further research on the mechanisms of action of this compound, including its effects on neurotransmitter systems in the brain. Finally, there is a need for continued development of alternative synthetic methods for this compound that are more efficient and sustainable.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been studied for its potential therapeutic effects in treating various psychiatric disorders, including post-traumatic stress disorder (PTSD), depression, and anxiety. Clinical trials have shown promising results in reducing symptoms of PTSD and improving social anxiety in patients with autism spectrum disorder. This compound-assisted psychotherapy involves administering a controlled dose of this compound in a therapeutic setting, under the guidance of a trained therapist.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4.ClH/c1-11-8-18(9-12(2)22-11)6-5-16(19)17-13-3-4-14-15(7-13)21-10-20-14;/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWQBCNZYJYXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(benzylthio)-N-[1-(4-bromophenyl)ethyl]benzamide](/img/structure/B3946565.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3946568.png)
![1-isopropyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]piperidine-4-carboxamide](/img/structure/B3946573.png)
![N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide](/img/structure/B3946579.png)
methanol](/img/structure/B3946583.png)
![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3946594.png)

![1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B3946614.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3946621.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methylphenyl)benzamide](/img/structure/B3946640.png)
![ethyl 1-{3-[(3-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B3946648.png)
![3-(4-imino-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1-propanol](/img/structure/B3946649.png)
